

Spectroscopic comparison of m-Anisaldehyde, o-Anisaldehyde, and p-Anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	m-Anisaldehyde	
Cat. No.:	B106831	Get Quote

A Comparative Spectroscopic Analysis of m-, o-, and p-Anisaldehyde Isomers

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of meta-, ortho-, and para-Anisaldehyde. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by standardized experimental protocols.

The positional isomerism of the methoxy group on the benzaldehyde ring significantly influences the spectral properties of m-, o-, and p-Anisaldehyde. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings. This guide presents a comprehensive comparison of their spectroscopic data, acquired under consistent experimental conditions to ensure data integrity and facilitate direct comparison.

Data Presentation

The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the three anisaldehyde isomers.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
m-Anisaldehyde	9.98	S	-	СНО
7.51-7.49	m	-	Ar-H	
7.41	t	7.9	Ar-H	_
7.30-7.25	m	-	Ar-H	_
3.82	S	-	OCH₃	_
o-Anisaldehyde	10.45	S	-	CHO
7.85-7.79	m	-	Ar-H	
7.58-7.51	m	-	Ar-H	_
7.09-6.88	m	-	Ar-H	_
3.88	S	-	OCH₃	_
p-Anisaldehyde	9.86	S	-	CHO
7.83-7.80	d	8.8	Ar-H (ortho to CHO)	
7.00-6.97	d	8.8	Ar-H (ortho to OCH₃)	_
3.86	S	-	OCH₃	_

¹³C NMR Spectral Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ) [ppm]	Assignment
m-Anisaldehyde	193.0	C=O
159.8	C-OCH₃	
137.6	C-CHO	_
130.3	Ar-C	_
122.5	Ar-C	_
121.0	Ar-C	_
112.9	Ar-C	_
55.4	OCH ₃	_
o-Anisaldehyde	191.0	C=O
161.7	C-OCH₃	
135.9	Ar-C	_
128.6	Ar-C	_
126.8	C-CHO	_
120.6	Ar-C	_
111.4	Ar-C	_
55.7	OCH₃	_
p-Anisaldehyde	190.7	C=O
164.6	C-OCH₃	
131.9	Ar-C (ortho to CHO)	_
130.2	C-CHO	_
114.3	Ar-C (ortho to OCH₃)	_
55.6	OCH ₃	-

Infrared (IR) Spectral Data (Neat)

Compound	Wavenumber (cm ⁻¹)	Functional Group
m-Anisaldehyde	~1700	C=O Stretch (Aldehyde)
~2830, ~2730	C-H Stretch (Aldehyde)	
~1260	C-O Stretch (Aryl Ether)	-
~1600, ~1480	C=C Stretch (Aromatic)	-
o-Anisaldehyde	~1685	C=O Stretch (Aldehyde)
~2850, ~2750	C-H Stretch (Aldehyde)	
~1245	C-O Stretch (Aryl Ether)	
~1600, ~1485	C=C Stretch (Aromatic)	_
p-Anisaldehyde	~1695	C=O Stretch (Aldehyde)[1]
~2840, ~2740	C-H Stretch (Aldehyde)[1]	
~1255	C-O Stretch (Aryl Ether)[1]	_
~1600, ~1580	C=C Stretch (Aromatic)[1]	-

Mass Spectrometry (MS) Data (Electron Ionization)

Compound	m/z (Relative Intensity)	Fragment Ion
m-Anisaldehyde	136 (M+), 135 (M-H)+, 107 (M- CHO)+, 77 (C ₆ H ₅)+	Molecular Ion and Fragments
o-Anisaldehyde	136 (M ⁺), 135 (M-H) ⁺ , 107 (M- CHO) ⁺ , 92, 77 (C ₆ H ₅) ⁺	Molecular Ion and Fragments[2]
p-Anisaldehyde	136 (M+), 135 (M-H)+, 107 (M- CHO)+, 77 (C ₆ H ₅)+	Molecular Ion and Fragments

Experimental Protocols

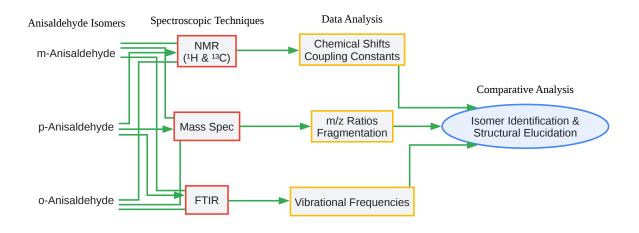
The data presented in this guide were obtained using the following standard experimental methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the analyte in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was set to encompass the range of -2 to 12 ppm. For ¹³C NMR, the spectral width was set to 0 to 220 ppm.

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film. The spectra were recorded in the range of 4000-600 cm⁻¹.


Mass Spectrometry

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or gas chromatography inlet. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) ratio range from 40 to 400.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of the anisaldehyde isomers.

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of anisaldehyde isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. brainly.com [brainly.com]
- 2. o-Anisaldehyde(135-02-4) MS spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic comparison of m-Anisaldehyde, o-Anisaldehyde, and p-Anisaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106831#spectroscopic-comparison-of-m-anisaldehyde-o-anisaldehyde-and-p-anisaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com